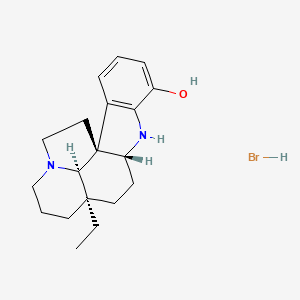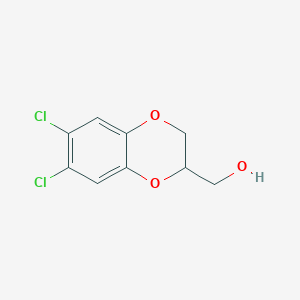
Tetrakis(hydroxymethyl)phosphanium fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(hydroxymethyl)phosphanium fluoride is an organophosphorus compound with the chemical formula [P(CH₂OH)₄]F This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetrakis(hydroxymethyl)phosphanium fluoride can be synthesized by treating phosphine (PH₃) with formaldehyde (H₂C=O) in the presence of hydrofluoric acid (HF). The reaction proceeds as follows: [ \text{PH}_3 + 4 \text{H}_2\text{C=O} + \text{HF} \rightarrow [\text{P(CH}_2\text{OH)}_4]\text{F} ]
This reaction typically occurs at room temperature and requires careful handling due to the reactivity of the reagents involved.
Industrial Production Methods
In industrial settings, the production of this compound involves a continuous flow process where phosphine gas is bubbled through a solution of formaldehyde and hydrofluoric acid. The reaction is monitored to ensure complete conversion of the reactants to the desired product. The resulting solution is then purified and concentrated to obtain the final compound.
Análisis De Reacciones Químicas
Types of Reactions
Tetrakis(hydroxymethyl)phosphanium fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxide derivatives.
Reduction: It can be reduced to form phosphine and other lower oxidation state phosphorus compounds.
Substitution: The hydroxymethyl groups can be substituted with other functional groups, such as amines or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like amines or halides are used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Phosphine oxide derivatives.
Reduction: Phosphine and lower oxidation state phosphorus compounds.
Substitution: Various substituted phosphonium salts.
Aplicaciones Científicas De Investigación
Tetrakis(hydroxymethyl)phosphanium fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organophosphorus compounds and as a reagent in various chemical reactions.
Biology: The compound is used in the preparation of biocides and antimicrobial agents.
Industry: It is used in the production of flame-retardant materials and as a crosslinking agent in polymer chemistry.
Mecanismo De Acción
The mechanism by which tetrakis(hydroxymethyl)phosphanium fluoride exerts its effects involves the interaction of its phosphonium ion with various molecular targets. The hydroxymethyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to crosslinking and stabilization of the target molecules. This interaction is pH-dependent and is most effective at neutral to slightly basic pH levels.
Comparación Con Compuestos Similares
Similar Compounds
Tetrakis(hydroxymethyl)phosphonium chloride: Similar in structure but contains a chloride ion instead of fluoride.
Tetrakis(hydroxymethyl)phosphonium sulfate: Contains a sulfate ion and is used in similar applications.
Uniqueness
Tetrakis(hydroxymethyl)phosphanium fluoride is unique due to the presence of the fluoride ion, which imparts different reactivity and solubility properties compared to its chloride and sulfate counterparts. This makes it particularly useful in applications where fluoride’s properties are advantageous, such as in certain industrial and medical applications.
Propiedades
Número CAS |
1428-30-4 |
|---|---|
Fórmula molecular |
C4H12FO4P |
Peso molecular |
174.11 g/mol |
Nombre IUPAC |
tetrakis(hydroxymethyl)phosphanium;fluoride |
InChI |
InChI=1S/C4H12O4P.FH/c5-1-9(2-6,3-7)4-8;/h5-8H,1-4H2;1H/q+1;/p-1 |
Clave InChI |
HBMCBQUDSYHNOX-UHFFFAOYSA-M |
SMILES canónico |
C(O)[P+](CO)(CO)CO.[F-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetyl chloride, 2,2'-[1,4-phenylenebis(oxy)]bis-](/img/structure/B14751235.png)


![1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14751249.png)


![5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-(2,2,2-trifluoroethyl)pyrimidine-2,4-dione](/img/structure/B14751262.png)
![13-[(1S,2S)-2-(1,3-dihydroisoindol-2-yl)-1,2-diphenylethyl]-13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B14751269.png)


![methyl N-[2-(4-methylphenyl)ethenyl]carbamate](/img/structure/B14751294.png)


